![molecular formula C15H12N4O B2717507 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide CAS No. 2411227-68-2](/img/structure/B2717507.png)
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide, commonly known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. CNB-001 is a derivative of curcumin, a natural compound found in turmeric, which has been shown to have neuroprotective properties. The synthesis method of CNB-001 involves the reaction of curcumin with acetylacetone and ammonium acetate, followed by further reactions to obtain the final product.
Wirkmechanismus
The exact mechanism of action of CNB-001 is not fully understood, but it is believed to involve multiple pathways. CNB-001 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. CNB-001 has also been shown to modulate the activity of various enzymes and receptors involved in neuroinflammation, such as COX-2, iNOS, and TNF-α. CNB-001 has also been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and neurodegeneration. CNB-001 has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, while reducing the levels of reactive oxygen species. CNB-001 has also been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, while increasing the levels of anti-inflammatory cytokines, such as IL-10. CNB-001 has also been shown to improve cognitive function and reduce neuronal damage in various animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CNB-001 has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research and development. CNB-001 is also relatively easy to synthesize, which makes it accessible to researchers. However, CNB-001 has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy. CNB-001 also has some toxicity concerns, which need to be addressed in further studies.
Zukünftige Richtungen
There are several future directions for the research and development of CNB-001. One direction is to further elucidate the exact mechanism of action of CNB-001, which can help optimize its therapeutic potential. Another direction is to investigate the efficacy of CNB-001 in various animal models of neurological disorders, as well as in clinical trials. Further studies are also needed to address the toxicity concerns of CNB-001 and to optimize its pharmacokinetics and bioavailability. Overall, CNB-001 shows great promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully realize its potential.
Synthesemethoden
The synthesis of CNB-001 involves the reaction of curcumin with acetylacetone and ammonium acetate in the presence of a catalyst. The reaction leads to the formation of a pyrazole ring, which is then further modified to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of CNB-001, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. CNB-001 has been shown to have neuroprotective properties, which can help prevent neuronal damage and improve cognitive function. CNB-001 has also been shown to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress, both of which are associated with neurodegeneration.
Eigenschaften
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-2-6-15(20)18-14(9-16)12-10-17-19(11-12)13-7-4-3-5-8-13/h3-5,7-8,10-11,14H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXAFZLEZJPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C#N)C1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)
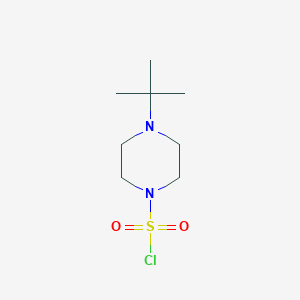
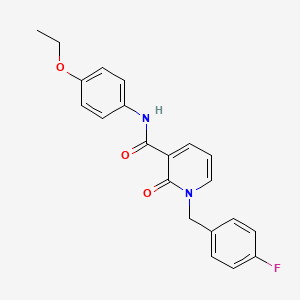
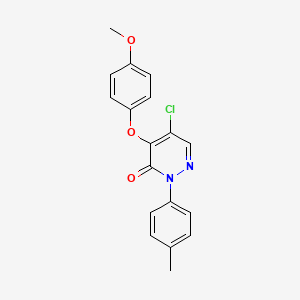
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride](/img/structure/B2717428.png)
![5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2717429.png)
![(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2717430.png)
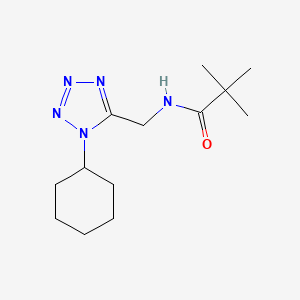
![(1R,5S)-3-(methylthio)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2717434.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2717435.png)
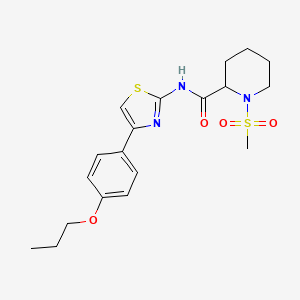
![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)
![3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2717439.png)
![5-((4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717443.png)